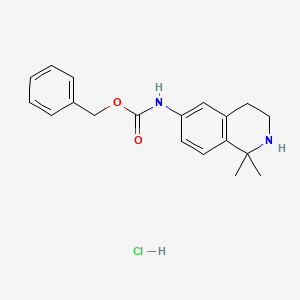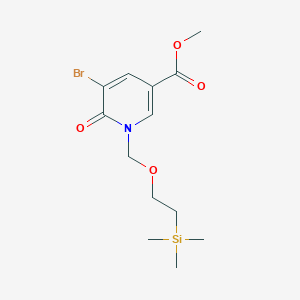
5-Bromo-2-(tert-butyl)isonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(tert-butyl)isonicotinaldehyde is an organic compound with the molecular formula C10H12BrNO It features a bromine atom and a tert-butyl group attached to an isonicotinaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tert-butyl)isonicotinaldehyde typically involves the bromination of 2-(tert-butyl)isonicotinaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(tert-butyl)isonicotinaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like triethylamine.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 5-Bromo-2-(tert-butyl)isonicotinic acid.
Reduction: Formation of 5-Bromo-2-(tert-butyl)isonicotinalcohol.
Scientific Research Applications
5-Bromo-2-(tert-butyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tert-butyl)isonicotinaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, potentially affecting biochemical pathways. Detailed studies are required to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Similar in having a bromine atom and a tert-butyl group but lacks the isonicotinaldehyde core.
5-Bromo-2-tert-butylpyrimidine: Similar in having a bromine atom and a tert-butyl group but has a pyrimidine ring instead of an isonicotinaldehyde core.
Uniqueness
5-Bromo-2-(tert-butyl)isonicotinaldehyde is unique due to its combination of a bromine atom, a tert-butyl group, and an isonicotinaldehyde core
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
5-bromo-2-tert-butylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H12BrNO/c1-10(2,3)9-4-7(6-13)8(11)5-12-9/h4-6H,1-3H3 |
InChI Key |
YSRZXZRAOYHQRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=C1)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)

![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)

![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)



![7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13913229.png)
